molecular formula C7H5ClN2O B13323395 3-Chloro-2-(propargyloxy)pyrazine

3-Chloro-2-(propargyloxy)pyrazine

Cat. No.: B13323395
M. Wt: 168.58 g/mol
InChI Key: FXVJPRQHKMZELA-UHFFFAOYSA-N
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Description

3-Chloro-2-(propargyloxy)pyrazine is a heterocyclic compound containing a pyrazine ring substituted with a chloro group at the third position and a propargyloxy group at the second position. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(propargyloxy)pyrazine typically involves the reaction of 3-chloropyrazine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(propargyloxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine-2-carboxaldehyde or pyrazine-2-carboxylic acid.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

3-Chloro-2-(propargyloxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(propargyloxy)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(propargyloxy)pyrazine is unique due to the presence of both chloro and propargyloxy groups, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-3-prop-2-ynoxypyrazine

InChI

InChI=1S/C7H5ClN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h1,3-4H,5H2

InChI Key

FXVJPRQHKMZELA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC=CN=C1Cl

Origin of Product

United States

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